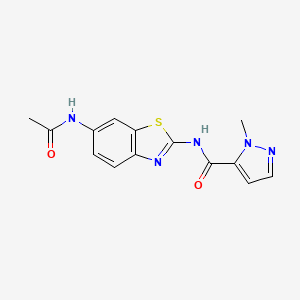

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

CAS No.: 1172097-71-0

Cat. No.: VC7298405

Molecular Formula: C14H13N5O2S

Molecular Weight: 315.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172097-71-0 |

|---|---|

| Molecular Formula | C14H13N5O2S |

| Molecular Weight | 315.35 |

| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H13N5O2S/c1-8(20)16-9-3-4-10-12(7-9)22-14(17-10)18-13(21)11-5-6-15-19(11)2/h3-7H,1-2H3,(H,16,20)(H,17,18,21) |

| Standard InChI Key | FQUWTUCLIAANTB-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C |

Introduction

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. It features a benzothiazole moiety linked to a pyrazole carboxamide structure, which is further modified with an acetamido group and a methyl substituent. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Key Structural Features:

-

Molecular Formula: C14H13N5O2S

-

Molecular Weight: 315.3503 g/mol

-

CAS Number: 1172097-71-0

Synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. Starting materials often include benzothiazole derivatives, which are modified through acylation and condensation reactions to form the target compound. The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Synthesis Steps:

-

Formation of Benzothiazole Ring: This involves the reaction of appropriate precursors to form the benzothiazole core.

-

Introduction of Acetamido Group: Acylation reactions are used to introduce the acetamido group onto the benzothiazole ring.

-

Coupling with Pyrazole Moiety: The benzothiazole derivative is then coupled with a pyrazole carboxamide moiety, often through amide bond formation.

Potential Biological Activities and Applications

Benzothiazole derivatives, including N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, are known for their diverse biological activities. These include antimicrobial, antidiabetic, and anticancer properties, making them valuable candidates for further research in medicinal chemistry.

Potential Applications:

-

Pharmacology: Potential therapeutic applications in infections and metabolic disorders.

-

Medicinal Chemistry: Useful for designing new drugs with enhanced efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume